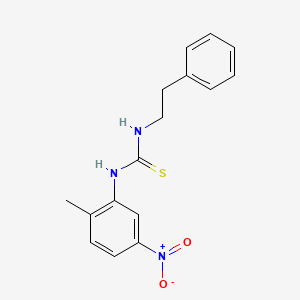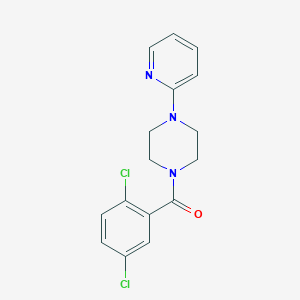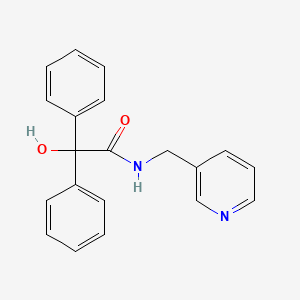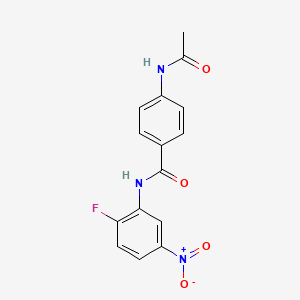
N-(2-methyl-5-nitrophenyl)-N'-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-N'-(2-phenylethyl)thiourea, commonly known as MNPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It is a thiourea derivative that has been found to exhibit potent anti-inflammatory and anti-tumor properties.
Scientific Research Applications
MNPT has been extensively studied for its potential pharmacological applications. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. MNPT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Mechanism of Action
The exact mechanism of action of MNPT is not fully understood. However, it is believed that MNPT exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways. MNPT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses and cell survival. MNPT has also been found to activate the caspase-3 pathway, which plays a crucial role in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNPT has been found to exhibit potent anti-inflammatory and anti-tumor effects in vitro and in vivo. MNPT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. MNPT has been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
MNPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MNPT has been shown to have low toxicity in vitro and in vivo, which makes it a suitable candidate for further pharmacological studies. However, MNPT has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. MNPT also has a short half-life in vivo, which limits its therapeutic potential.
Future Directions
For MNPT research include improving its solubility and bioavailability, studying its pharmacokinetics and pharmacodynamics, and evaluating its efficacy in animal models of inflammation and cancer. MNPT can also be used as a lead compound for the development of novel anti-inflammatory and anti-tumor drugs.
Synthesis Methods
MNPT can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-methyl-5-nitroaniline with thionyl chloride to form 2-methyl-5-nitrophenyl isothiocyanate. In the second step, 2-phenylethylamine is added to the reaction mixture to produce MNPT. The overall yield of MNPT synthesis is around 65%.
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-7-8-14(19(20)21)11-15(12)18-16(22)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSRZAXWFNDWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methyl-5-nitrophenyl)-3-(2-phenylethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)


![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)